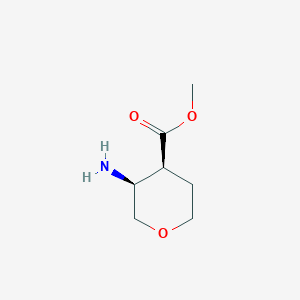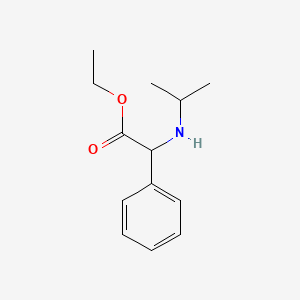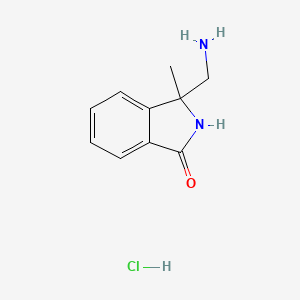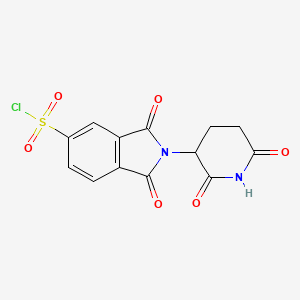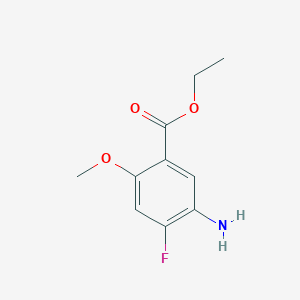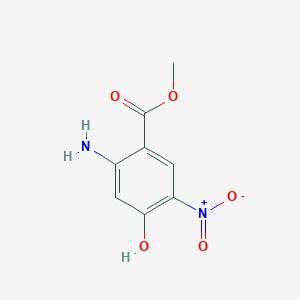
Methyl 2-amino-4-hydroxy-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid and contains functional groups such as amino, hydroxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-hydroxy-5-nitrobenzoate typically involves the nitration of methyl 2-amino-4-hydroxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as trifluoroperoxyacetic acid.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with a catalyst for reduction reactions.
Substitution Reagents: Alcohols or alkyl halides for esterification or etherification.
Major Products
Applications De Recherche Scientifique
Methyl 2-amino-4-hydroxy-5-nitrobenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the amino and nitro groups, play a crucial role in its reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5-nitrobenzoate
- Methyl 4-amino-2-hydroxy-5-nitrobenzoate
- Methyl 2-hydroxy-5-nitrobenzoate
Uniqueness
Methyl 2-amino-4-hydroxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2O5 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
methyl 2-amino-4-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H8N2O5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,9H2,1H3 |
Clé InChI |
VQMGWYZSSICCLA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1N)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


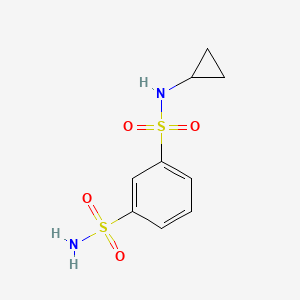
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
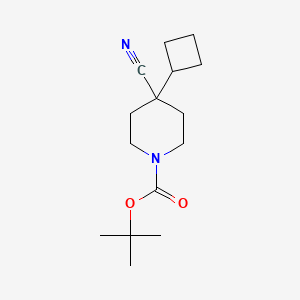
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
